molecular formula C11H14BrNO4S B3074943 Ethyl 3-(4-bromophenylsulfonamido)propanoate CAS No. 1024464-35-4

Ethyl 3-(4-bromophenylsulfonamido)propanoate

Cat. No.: B3074943
CAS No.: 1024464-35-4
M. Wt: 336.2 g/mol
InChI Key: LEVVJIGRHKHIFD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenylsulfonamido)propanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a bromophenyl group, a sulfonamide group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenylsulfonamido)propanoate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenylsulfonamido)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Ethyl 3-(4-aminophenylsulfonamido)propanoate.

    Hydrolysis: 4-bromobenzenesulfonamide and ethyl 3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-bromophenylsulfonamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenylsulfonamido)propanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 3-(4-bromophenylsulfonamido)propanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-chlorophenylsulfonamido)propanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(4-fluorophenylsulfonamido)propanoate: Contains a fluorine atom instead of bromine.

    Ethyl 3-(4-methylphenylsulfonamido)propanoate: Has a methyl group instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring .

Properties

IUPAC Name

ethyl 3-[(4-bromophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVVJIGRHKHIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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